
2-Iodo-4-methoxyphenylamine
Overview
Description
2-Iodo-4-methoxyphenylamine (CAS: 191348-14-8) is a halogenated aromatic amine characterized by an iodine substituent at the ortho position and a methoxy group at the para position relative to the amine functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s reactivity, while the methoxy group enhances solubility and modulates electronic properties . Commercial availability spans multiple purity grades (95–98%) and packaging options (1g–1kg), with pricing scaled by quantity (e.g., 1g: €20; 500g: €2,772) .
Biological Activity
2-Iodo-4-methoxyphenylamine (CAS Number: 191348-14-8) is an organic compound characterized by the presence of an iodine atom and a methoxy group attached to a phenylamine structure. This unique configuration contributes to its chemical reactivity and potential biological activity, particularly in pharmaceutical applications. Despite its promising structure, detailed studies on its specific biological activity remain limited.
- Molecular Formula : CHINO
- Molecular Weight : 249.05 g/mol
- Density : 1.8 ± 0.1 g/cm³
- Boiling Point : 305.0 ± 27.0 °C at 760 mmHg
- Flash Point : 138.3 ± 23.7 °C
The compound's iodine atom is hypothesized to enhance its bioactivity, particularly through interactions with biological targets such as enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits potential biological activity, especially concerning neurotransmitter systems that may influence conditions such as anxiety and depression. However, as of now, there is no documented information regarding a specific mechanism of action for this compound in biological systems .
Interaction Studies
This compound has been identified as a substrate for certain cytochrome P450 enzymes, which are crucial in drug metabolism. Understanding these interactions is essential for assessing its pharmacokinetic profiles and potential side effects.
Antitumor Activity
While direct studies on this compound are scarce, related compounds have shown significant antitumor activity. For instance, research on structurally similar compounds demonstrated their effectiveness against various cancer cell lines, highlighting the importance of structural features in determining biological efficacy.
Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |
---|---|---|---|
IMB-1406 | A549 | 100.07 | 8.99 |
HepG2 | 99.98 | 6.92 | |
DU145 | 99.93 | 7.89 | |
MCF7 | 100.39 | 8.26 |
This table illustrates the comparative antitumor efficacy of IMB-1406, suggesting that compounds with similar structural characteristics may also exhibit notable biological activities .
Neurotransmitter Interaction
Studies suggest that compounds like this compound could influence neurotransmitter systems due to their structural properties. The presence of the methoxy group may facilitate interactions with serotonin or dopamine receptors, which are critical in managing mood disorders.
Synthesis Methods
The synthesis of this compound typically involves the iodination of 4-methoxyphenylamine using iodine monochloride or other iodinating agents under controlled conditions, followed by reduction reactions from nitro derivatives. This synthetic pathway underscores the compound's utility in organic synthesis and pharmaceutical development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares 2-Iodo-4-methoxyphenylamine with structurally related compounds, emphasizing substituent positions, functional groups, and applications:
Key Differences and Implications
- Substituent Reactivity : The iodine in this compound facilitates nucleophilic aromatic substitution and metal-catalyzed cross-couplings, unlike chlorine or bromine analogues, which require harsher conditions . In contrast, 3-Methoxyphenyl isocyanate reacts with alcohols or amines to form urethanes or ureas, leveraging the electrophilic isocyanate group .
- Pharmacological Activity : 2C-I (a phenethylamine derivative) exhibits psychedelic effects via serotonin receptor agonism, whereas this compound lacks psychoactivity due to the absence of a phenethylamine backbone and differing substituent positions .
- Solubility and Stability: The methoxy group in this compound improves solubility in polar solvents compared to non-methoxyated iodoanilines. However, the compound’s stability is pH-sensitive, requiring storage under inert conditions to prevent dehalogenation .
Properties
IUPAC Name |
2-iodo-4-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASINPZWBVCLVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451800 | |
Record name | 2-Iodo-4-methoxyphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191348-14-8 | |
Record name | 2-Iodo-4-methoxyphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-4-methoxyphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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